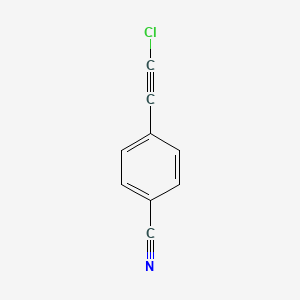

4-(Chloroethynyl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

919791-41-6 |

|---|---|

Molecular Formula |

C9H4ClN |

Molecular Weight |

161.59 g/mol |

IUPAC Name |

4-(2-chloroethynyl)benzonitrile |

InChI |

InChI=1S/C9H4ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |

InChI Key |

QUTLBGVEWPCLLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CCl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloroethynyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comnsf.gov For the target molecule, 4-(chloroethynyl)benzonitrile, several logical disconnections can be proposed to devise a synthetic route.

The primary disconnections are:

C(sp)-Cl bond: This disconnection (Route A) suggests that the final step could be the chlorination of a terminal alkyne. This leads to the precursor 4-ethynylbenzonitrile (B1307882) . This is a common strategy as the halogenation of terminal alkynes is a well-established transformation.

Aryl-C(sp) bond: Disconnecting the bond between the aromatic ring and the chloroethynyl group (Route B) points to a cross-coupling reaction. This would involve a 4-cyanophenyl synthon (derived from a 4-halobenzonitrile ) and a chloroethynyl synthon. This approach leverages powerful C-C bond-forming reactions like the Sonogashira coupling.

Aryl-CN bond: A third possible disconnection involves the cyano group (Route C), suggesting its introduction onto a pre-formed chloroethynylbenzene scaffold, such as 1-chloro-4-(chloroethynyl)benzene . This route might be considered if functional group tolerance in other steps is a concern.

Each of these retrosynthetic pathways suggests a different sequence of reactions and highlights the importance of precursor synthesis and specific functionalization steps.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates, which involves the strategic introduction of the three core components: the cyano group, the aromatic ring, and the chloroethynyl moiety.

Strategies for Introducing the Ethynyl (B1212043) Moiety

A primary method for forging the aryl-alkyne bond is the Sonogashira cross-coupling reaction. nih.govwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org

To synthesize the precursor 4-ethynylbenzonitrile, a common strategy involves the Sonogashira coupling of a 4-halobenzonitrile (such as 4-iodobenzonitrile or 4-bromobenzonitrile) with a protected acetylene source, like trimethylsilylacetylene. The use of a silyl protecting group prevents the undesired homocoupling of the terminal alkyne. libretexts.org Following the coupling reaction, the silyl group is readily removed under mild basic conditions (e.g., using potassium carbonate in methanol) to reveal the terminal alkyne, yielding 4-ethynylbenzonitrile.

Approaches for Halogenation at the Ethynyl Position

Following the synthesis of 4-ethynylbenzonitrile, the terminal alkyne must be chlorinated to yield the final product. The direct halogenation of terminal alkynes is a highly desirable transformation. lnu.edu.cn

Several reagents can effect this chlorination. A widely used and effective method involves an electrophilic chlorine source such as N-chlorosuccinimide (NCS). organic-chemistry.org The reaction is often facilitated by a silver catalyst (e.g., AgNO₃) or a base. The use of NCS is advantageous due to its solid nature, ease of handling, and mild reaction conditions. lnu.edu.cn Other methods for the halogenation of alkynes include reaction with sodium hypochlorite in the presence of a phase-transfer catalyst or using other N-chloro reagents. masterorganicchemistry.comlibretexts.orgyoutube.com

Methods for Cyanation of Aromatic Rings

The introduction of the nitrile functional group onto an aromatic ring is a fundamental transformation in organic synthesis. nih.govmedcraveonline.com Should the synthetic strategy proceed through a precursor like 1-bromo-4-(chloroethynyl)benzene, a cyanation reaction would be the final step. Modern methods predominantly rely on transition-metal-catalyzed reactions, which have largely replaced older, harsher methods like the Rosenmund-von Braun reaction. mdpi.comrsc.orgrsc.org

Palladium and nickel-catalyzed cyanations are the most prominent approaches. mdpi.comrsc.org These reactions typically employ an aryl halide or triflate and a cyanide source. A variety of cyanide sources can be used, each with its own advantages regarding toxicity and reactivity. Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). mdpi.comorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. chinesechemsoc.org

Interactive Table: Comparison of Catalytic Systems for Aryl Cyanation

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMA | 80-120 | organic-chemistry.org |

| NiCl₂·6H₂O | dppf | Zn(CN)₂ | DMA | 100 | organic-chemistry.org |

| Pd/C | None | K₄[Fe(CN)₆] | Toluene (B28343)/H₂O | 110 | organic-chemistry.org |

| NiBr₂(bpy)·xH₂O | None | MPMN | DMAc | 80 | mdpi.com |

| Pd₂(dba)₃ | XPhos | KCN | Toluene | 100 | rsc.org |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient construction of this compound, particularly for the key C-C bond-forming step.

Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira reaction stands out as the premier cross-coupling method for synthesizing arylalkynes. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) species, which undergoes oxidative addition with the aryl halide. A copper(I) co-catalyst is used to form a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium(II) complex. Reductive elimination from the resulting palladium(II) intermediate yields the arylalkyne product and regenerates the palladium(0) catalyst. wikipedia.org

The versatility of the Sonogashira coupling allows for a broad range of substrates and functional groups. libretexts.org While traditional Sonogashira reactions require a copper co-catalyst, the presence of copper can sometimes lead to the formation of alkyne dimers as a side product. This has led to the development of copper-free Sonogashira protocols, which often employ specific ligands or amine bases to facilitate the reaction. wikipedia.org Nickel-catalyzed Sonogashira-type reactions have also been developed as a more cost-effective alternative to palladium. researchgate.net

Interactive Table: Catalytic Systems for Sonogashira Coupling

| Catalyst | Co-catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | PPh₃ | Triethylamine | THF | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Diisopropylamine | Toluene | libretexts.org |

| Pd(OAc)₂ | None | SPhos | K₂CO₃ | Dioxane | wikipedia.org |

| NiCl₂(dppp) | CuI | None | K₂CO₃ | Acetonitrile | researchgate.net |

| Pd/C | CuI | PPh₃ | Piperidine | Methanol | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the intermediates and the final this compound product relies on standard organic chemistry laboratory techniques designed to separate the desired compound from unreacted starting materials, catalysts, and reaction byproducts.

A typical purification sequence involves an initial aqueous work-up followed by chromatographic separation.

Aqueous Work-up and Extraction: After the reaction is complete, the mixture is often treated with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic components. scispace.com The product is then extracted from the aqueous phase into an immiscible organic solvent, for instance, diethyl ether or ethyl acetate. scispace.comgoogle.com The combined organic layers are subsequently washed with water and then with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. The organic solution is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate. scispace.com

Solvent Removal: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. scispace.com

Column Chromatography: The primary method for purifying the crude product is column chromatography. scispace.comrsc.org

Stationary Phase: Silica gel is commonly used as the stationary phase for both the intermediate and the final product. scispace.com

Mobile Phase: A solvent system, or eluent, is passed through the silica gel column to separate the components of the mixture based on their polarity. A common approach is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate. scispace.com By gradually increasing the proportion of the more polar solvent, compounds are eluted from the column in order of increasing polarity.

Isolation of Final Product: The fractions collected from the column are analyzed for purity, often using thin-layer chromatography (TLC). Those fractions containing the pure desired compound are combined, and the solvent is removed by evaporation to yield the purified this compound, which is typically a solid compound. scispace.com

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified section and subsection. Information on related but distinct compounds, such as 4-chlorobenzonitrile (B146240) or other benzonitrile (B105546) derivatives, would not adhere to the strict focus on “this compound” as per the instructions.

Therefore, the content for the following outline cannot be provided at this time:

Spectroscopic Characterization and Advanced Analytical Techniques3.1. Vibrational Spectroscopy for Molecular Structure Elucidation3.1.1. Fourier Transform Infrared Ft Ir Spectroscopic Analysis3.1.2. Raman Spectroscopic Investigations3.1.3. Correlational Analysis of Experimental and Predicted Vibrational Modes3.2. Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Assignment3.2.1. Proton ¹h Nmr Spectroscopic Characterization3.2.2. Carbon 13 ¹³c Nmr Spectroscopic Analysis

Despite a comprehensive search for experimental spectroscopic data for the chemical compound 4-(Chloroethynyl)benzonitrile , no specific ¹H NMR, ¹³C NMR, UV-Vis, or mass spectrometry data for this exact molecule could be located in the available scientific literature and databases.

The inquiry requested a detailed article focusing solely on the spectroscopic characterization of this compound, structured around a precise outline that included advanced NMR techniques, UV-Visible absorption spectroscopy, and mass spectrometry for molecular weight and fragmentation pattern analysis. This necessitates access to experimentally determined spectra and associated data points such as chemical shifts, coupling constants, absorption maxima, and mass-to-charge ratios with corresponding fragmentation patterns.

While general principles of spectroscopic analysis for related functional groups—such as aromatic nitriles, terminal alkynes, and organochlorides—are well-established, the generation of a scientifically accurate and detailed article as per the user's instructions is contingent upon the availability of specific empirical data for the target compound. Without this foundational information, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time due to the absence of the necessary experimental data for this compound in the public domain.

Computational and Theoretical Investigations of 4 Chloroethynyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) Studies and Basis Set Selection

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. The choice of the functional and basis set is critical for obtaining reliable results. For molecules like 4-(chloroethynyl)benzonitrile, hybrid functionals such as B3LYP are commonly employed. The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, like 6-311++G(d,p), are frequently used as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and π-systems.

Interactive Table: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | ~1.21 Å |

| Bond Length | C-Cl | ~1.64 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C≡C | ~178° |

| Bond Angle | C≡C-Cl | ~179° |

| Bond Angle | C-C-C (ring) | ~119 - 121° |

Note: The values in this table are representative and based on computational studies of similar aromatic compounds. Actual values may vary.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations can be used to refine the geometric parameters and electronic properties obtained from DFT. High-accuracy predictions are particularly important for understanding subtle electronic effects and for benchmarking the results from less computationally intensive methods.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. Computational methods provide a suite of tools to analyze these properties in detail.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the phenyl ring and the chloroethynyl group, which are electron-rich regions. The LUMO is likely to be distributed over the benzonitrile (B105546) moiety, particularly the electron-withdrawing nitrile group.

Interactive Table: Predicted Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These energy values are illustrative and based on typical ranges observed for similar aromatic nitriles in DFT calculations.

Electrostatic Potential Surface Analysis (ELF, LOL, Fukui)

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the region around the nitrogen atom of the nitrile group and the chlorine atom would exhibit negative electrostatic potential, while the hydrogen atoms of the phenyl ring would show positive potential.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and the location of electron pairs. wikipedia.orgnih.gov In this compound, ELF and LOL analyses would clearly distinguish the core electrons of the atoms, the covalent bonds (C-C, C-H, C-Cl, C≡C, C≡N), and the lone pairs on the nitrogen and chlorine atoms. wikipedia.orgnih.gov

Fukui functions are used to predict the local reactivity of a molecule. dntb.gov.uawikipedia.orgresearchgate.net They identify the sites that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. dntb.gov.uawikipedia.orgresearchgate.net For this compound, the Fukui functions would likely indicate the nitrogen and chlorine atoms as sites for electrophilic attack, and the carbon atoms of the ethynyl (B1212043) group and the phenyl ring as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (bonds, lone pairs, etc.). cam.ac.ukperiodicodimineralogia.itq-chem.com It allows for the investigation of charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the stability of the molecule.

Interactive Table: Illustrative NBO Analysis Results for this compound

| Atom | Natural Charge (e) |

| Cl | -0.1 to -0.2 |

| C (ethynyl, attached to Cl) | +0.1 to +0.2 |

| C (ethynyl, attached to ring) | -0.05 to +0.05 |

| C (ring) | Variable (-0.2 to +0.2) |

| C (nitrile) | +0.1 to +0.2 |

| N | -0.3 to -0.4 |

| H | +0.1 to +0.2 |

Note: These charge values are representative and intended to illustrate the expected charge distribution based on the electronegativity of the atoms and resonance effects.

Vibrational Frequency Calculations and Spectroscopic Simulations

Computational chemistry provides powerful tools for investigating the vibrational properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental spectroscopic data. Theoretical vibrational frequencies are typically calculated using quantum chemical methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various functionals like B3LYP and M06-2X. These calculations are often performed with a basis set such as 6-311++G(d,p) to ensure accuracy.

In studies of similar molecules, such as 3-chloro-4-fluoro benzonitrile and 4-chloro-3-nitrobenzonitrile, researchers have successfully calculated harmonic and anharmonic vibrational frequencies. nih.govresearchgate.net The process begins with the optimization of the molecule's ground-state geometry. Following this, frequency calculations are performed, which not only predict the vibrational wavenumbers but also the corresponding infrared (IR) intensities and Raman scattering activities. researchgate.net

A crucial step in the analysis is the assignment of the calculated vibrational modes to specific molecular motions. This is accomplished through Potential Energy Distribution (PED) analysis, often using software like VEDA 4. nih.gov PED analysis breaks down each vibrational mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsions), allowing for unambiguous assignments. For instance, in related benzonitrile derivatives, characteristic vibrations such as C-CN stretching, C-Cl stretching, C≡C stretching, and various benzene (B151609) ring modes can be precisely identified.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This correlative approach between theoretical and experimental spectra is vital for confirming the molecular structure and understanding its dynamic behavior. nih.govnih.gov

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Benzonitrile Derivative (Note: This is a representative table based on typical findings for similar molecules, not specific data for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|

| ν(C≡N) | 2235 | 2230 | C≡N stretch |

| ν(C≡C) | 2150 | 2145 | C≡C stretch |

| ν(C-Cl) | 750 | 748 | C-Cl stretch |

| Ring Breathing | 1010 | 1008 | Symmetric ring stretch |

| C-H Stretch | 3080-3120 | 3075-3115 | Aromatic C-H stretch |

This interactive table is based on data typically found in computational studies of substituted benzonitriles.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions involving complex organic molecules. For reactions with this compound, DFT calculations are a primary tool to map out potential energy surfaces, identify intermediates, and characterize transition states.

Studies on analogous benzonitrile N-oxides in [3+2] cycloaddition reactions demonstrate this approach. mdpi.comnih.govnih.gov By calculating the energies of reactants, products, and all intermediate structures, a complete reaction profile can be constructed. These calculations reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. nih.govnih.gov For example, DFT studies have shown that many [3+2] cycloadditions involving benzonitrile derivatives proceed via a one-step mechanism through asynchronous transition states. nih.govnih.gov The polar nature of these reactions can also be confirmed through analysis of the global electron density transfer (GEDT) at the transition state. mdpi.com

The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating and characterizing the TS is paramount to understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point, which has exactly one imaginary frequency in the vibrational analysis. ucsb.edu This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For reactions involving benzonitrile derivatives, methods like the synchronous transit-guided quasi-Newton (STQN) method or optimization to a transition state (Opt=TS) in software packages like Gaussian are used to locate the TS geometry. ucsb.edu Once the TS is located and verified, its energy is used to calculate the activation energy (reaction barrier) of the reaction. This barrier determines the reaction rate. For example, in a computational study of a cyanation reaction, the activation energies for the two main steps were calculated to be 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹, respectively, with the positive Gibbs free energy of activation confirming the presence of these energy barriers. researchgate.net These calculated barriers provide quantitative insight into the feasibility and kinetics of a proposed mechanistic pathway.

Table 2: Representative Reaction Barrier Data from a DFT Study of a Benzonitrile Reaction (Note: This table is illustrative, based on findings for related reactions, not specific to this compound.)

| Reaction Step | Transition State | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|

| Step 1: Nucleophilic Attack | TS1 | 189.0 | 195.5 |

This interactive table presents typical activation energy data derived from computational mechanistic studies.

The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models account for these effects primarily through two types of models: implicit and explicit solvation.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used. mdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The PCM method effectively captures the bulk electrostatic interactions between the solute and the solvent. mdpi.com This model has been successfully applied to study cycloaddition reactions of benzonitrile N-oxide in solvents like toluene (B28343) and nitromethane, showing how solvent polarity can affect the stability of reactants and transition states, thereby influencing reaction kinetics. mdpi.com

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain mechanisms. Molecular Dynamics (MD) simulations can also be employed to study the dynamic behavior of the solute in a box of explicit solvent molecules, providing insights into the structural and transport properties of the system. chemrxiv.org The choice of model depends on the specific reaction and the level of detail required to accurately describe the solvent's role in the reaction dynamics.

Reactivity and Reaction Mechanism Studies

Reactions Involving the Chloroethynyl Moiety

The chloroethynyl group is a versatile functional handle, characterized by a polarized carbon-carbon triple bond and a carbon-chlorine bond on an sp-hybridized carbon.

Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the chloroethynyl group can participate in various addition reactions.

Electrophilic Addition : Similar to other alkynes, the chloroethynyl group can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). The addition of one equivalent of HX typically follows Markovnikov's rule, leading to a haloalkene. libretexts.org The presence of the electron-withdrawing benzonitrile (B105546) ring and the chlorine atom influences the regioselectivity of the addition. The addition of a second equivalent of HX can lead to a geminal dihalide. libretexts.org Halogenation with X₂ (e.g., Br₂ or Cl₂) can occur once to yield a dihaloalkene or twice to produce a tetrahaloalkane. libretexts.org

Cycloaddition Reactions : Chloroalkynes are known to participate in cycloaddition reactions. For instance, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been shown to produce functionalized cyclobutenes. acs.orgnih.gov These reactions can proceed with excellent regioselectivity and are often stereospecific with certain alkenes. acs.orgnih.gov The resulting cyclobutene (B1205218) products contain a C(sp²)-Cl bond that can be used for further synthetic transformations, such as cross-coupling reactions. acs.orgnih.gov

Table 1: Representative Addition Reactions of the Chloroethynyl Group Data is generalized for aryl chloroalkynes.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrohalogenation | HX (1 equiv.) | Vinyl Halide |

| Halogenation | X₂ (1 equiv.) | Trans-Dihaloalkene |

| [2+2] Cycloaddition | Alkene (Gold Catalyst) | Chlorinated Cyclobutene |

Cross-Coupling Reactions for Further Functionalization

The chloroethynyl group is an effective substrate for various metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org 1-Chloroalkynes, such as the chloroethynyl moiety in 4-(chloroethynyl)benzonitrile, can serve as the electrophilic partner in these reactions, coupling with terminal alkynes to form unsymmetrical 1,3-butadiynes. thieme-connect.com Research has shown that chloroalkynes can be highly reactive substrates under Sonogashira conditions, with reactivity sometimes comparable to or greater than that of aryl iodides. thieme-connect.com The reaction typically involves a palladium(0) catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

Reactions Involving the Benzonitrile Moiety

The benzonitrile group consists of a cyano (-C≡N) group attached to a benzene (B151609) ring. Its reactivity is centered on the electrophilic carbon of the nitrile.

Nitrile Hydrolysis and Derivatives

The nitrile group can be hydrolyzed to yield either an amide or a carboxylic acid, depending on the reaction conditions. organicchemistrytutor.comlibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. organicchemistrytutor.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orglibretexts.org A series of proton transfers leads to the formation of an amide intermediate. organicchemistrytutor.com Under more vigorous conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to produce the corresponding carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. chemistrysteps.com The reaction can often be stopped at the amide stage under milder conditions. organicchemistrytutor.comyoutube.com However, with harsher conditions like higher temperatures, the amide is further hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid. organicchemistrytutor.com

Table 2: Hydrolysis Products of the Benzonitrile Group Data is generalized for aryl nitriles.

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, mild heat | Amide (Ar-CONH₂) | - |

| H₃O⁺, strong heat | Amide (Ar-CONH₂) | Carboxylic Acid (Ar-COOH) |

| ⁻OH, H₂O, mild heat | Amide (Ar-CONH₂) | - |

| ⁻OH, H₂O, strong heat; then H₃O⁺ | Carboxylate (Ar-COO⁻) | Carboxylic Acid (Ar-COOH) |

Reduction Reactions

The nitrile group can be reduced to a primary amine using various reducing agents.

Reduction with Metal Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. brainly.inucalgary.ca The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile, forming an imine anion intermediate. brainly.indoubtnut.com A second hydride addition reduces the imine intermediate. chemistrysteps.com An aqueous workup then protonates the resulting species to yield the primary amine. ucalgary.ca Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles without the presence of a catalyst. thieme-connect.de

Catalytic Hydrogenation : Nitriles can also be reduced to primary amines via catalytic hydrogenation, using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. thieme-connect.decommonorganicchemistry.com This method is considered an atom-economic and environmentally benign route to amines. thieme-connect.de However, controlling selectivity can be challenging, as side reactions can sometimes lead to the formation of secondary or tertiary amines. researchgate.net

Table 3: Common Reagents for Nitrile Reduction Data is generalized for aryl nitriles.

| Reagent | Product | Notes |

|---|---|---|

| 1) LiAlH₄, Et₂O or THF 2) H₂O workup | Primary Amine (Ar-CH₂NH₂) | Powerful, common laboratory method. |

| H₂, Pd/C or PtO₂ or Raney Ni | Primary Amine (Ar-CH₂NH₂) | Catalytic method; potential for side products. |

| NaBH₄, NiCl₂ | Primary Amine (Ar-CH₂NH₂) | Catalytic system using a milder hydride. organic-chemistry.org |

Concerted Reactions and Rearrangements

Cycloaddition reactions, such as the [3+2] cycloaddition for triazole formation, are classified as pericyclic reactions. These reactions often proceed through a concerted mechanism, meaning that bond breaking and bond formation occur in a single transition state without the formation of a discrete intermediate youtube.comlibretexts.org. The Huisgen 1,3-dipolar cycloaddition, in its thermal, uncatalyzed form, is a classic example of a concerted process youtube.com. However, detailed mechanistic studies specifically investigating concerted pathways and potential rearrangements for this compound are not extensively documented in the reviewed literature. The introduction of a metal catalyst, as in the RuAAC or CuAAC reactions, typically alters the mechanism from a purely concerted pathway to a stepwise process involving organometallic intermediates youtube.com.

Catalytic Aspects of this compound Reactions

The reactivity of this compound is significantly influenced and controlled by catalysis. Transition metals play a crucial role in activating the chloroethynyl group for various transformations acs.org.

As discussed, ruthenium catalysis is pivotal for the regioselective synthesis of 5-chloro-substituted triazoles from this compound and organic azides. The catalyst [CpRuCl(cod)] has been identified as highly effective, whereas related catalysts bearing a pentamethylcyclopentadienyl (Cp*) ligand were found to be ineffective, suggesting that the steric and electronic properties of the catalyst are critical for reactivity nih.gov. The catalytic cycle is proposed to involve the formation of a ruthenium-acetylide intermediate that facilitates the cycloaddition.

The efficiency of these catalytic reactions allows them to proceed under mild conditions, often at room temperature, with low catalyst loadings (e.g., 3 mol%) nih.gov. This highlights the power of catalysis to enable otherwise difficult or unselective transformations. In addition to cycloadditions, haloalkynes are recognized as versatile building blocks in a range of transition metal-catalyzed carbon-carbon cross-coupling reactions, which expands the potential catalytic transformations available for this compound acs.orgpreprints.org.

Table 2: Catalytic Conditions for Cycloaddition of 1-Haloalkynes with Azides nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | [CpRuCl(cod)] (Cyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride |

| Catalyst Loading | As low as 3 mol% |

| Temperature | Room Temperature |

| Atmosphere | Air tolerant |

| Solvents | Acetonitrile, Dimethylformamide, Ethanol |

| Reactant Ratio | ~1.25 equivalents of azide (B81097) relative to alkyne |

Derivatization and Functionalization Strategies

Modification of the Chloroethynyl Group

The chloroethynyl group is a highly reactive functional group that serves as a linchpin for various chemical transformations, including halogen exchange and coupling reactions, enabling the extension of the conjugated system.

While direct halogen exchange reactions on 4-(chloroethynyl)benzonitrile have not been extensively documented in the literature, the principles of Finkelstein-type reactions on haloalkynes suggest the feasibility of converting the chloroalkyne to other haloalkynes. Such transformations would typically involve the treatment of this compound with an excess of a metal halide salt (e.g., NaBr, NaI) in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile. The relative reactivity of the halide nucleophiles would influence the reaction equilibrium and rates. These reactions would provide access to 4-(bromoethynyl)benzonitrile and 4-(iodoethynyl)benzonitrile, which can exhibit different reactivity profiles in subsequent coupling reactions.

Table 1: Potential Halogen Exchange Reactions of this compound

| Starting Material | Reagent | Product |

| This compound | Sodium Bromide (NaBr) | 4-(Bromoethynyl)benzonitrile |

| This compound | Sodium Iodide (NaI) | 4-(Iodoethynyl)benzonitrile |

The chloroethynyl group is an excellent precursor for various carbon-carbon bond-forming reactions, allowing for the construction of extended π-conjugated systems. These reactions are fundamental in the synthesis of advanced materials and complex organic molecules.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. synarchive.comlibretexts.org In the context of this compound, it can react with terminal alkynes in a "reversed" Sonogashira approach, although the coupling of haloalkynes is less common than that of aryl/vinyl halides. More conventionally, the chloroethynyl group can be first converted to a terminal alkyne, which can then readily participate in standard Sonogashira couplings with various aryl or vinyl halides.

Cadiot-Chodkiewicz Coupling: This coupling reaction specifically joins a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, yielding an unsymmetrical diacetylene. synarchive.comwikipedia.orgalfa-chemistry.com this compound is an ideal substrate for this reaction, where it can be coupled with a variety of terminal alkynes to generate extended, conjugated diyne systems. jk-sci.comorganic-chemistry.org

Glaser Coupling and its Variants: The Glaser coupling is an oxidative homocoupling of terminal alkynes using a copper(I) catalyst and an oxidant, such as air, to form symmetrical diynes. nih.govwikipedia.org To utilize this reaction, this compound would first need to be converted to its corresponding terminal alkyne. The related Eglinton coupling uses a stoichiometric amount of a copper(II) salt in a pyridine solution, while the Hay coupling employs a catalytic amount of a copper(I)-TMEDA complex with oxygen as the oxidant. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Coupling Reactions for Extending the Conjugated System of this compound Derivatives

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | 4-Ethynylbenzonitrile (B1307882) + Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |

| Cadiot-Chodkiewicz Coupling | This compound + Terminal Alkyne | Cu(I) salt, Base | Unsymmetrical 1,3-Diyne |

| Glaser Coupling | 4-Ethynylbenzonitrile | Cu(I) catalyst, Oxidant | Symmetrical 1,3-Diyne |

| Eglinton Reaction | 4-Ethynylbenzonitrile | Stoichiometric Cu(II) salt, Pyridine | Symmetrical 1,3-Diyne |

| Hay Coupling | 4-Ethynylbenzonitrile | Catalytic Cu(I)-TMEDA complex, O₂ | Symmetrical 1,3-Diyne |

Modification of the Nitrile Group

The nitrile group is a versatile functional moiety that can be transformed into various nitrogen-containing heterocycles and other functional groups, significantly expanding the chemical space accessible from this compound.

The [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) is a widely used method for the synthesis of tetrazoles. This transformation can be applied to this compound by reacting it with sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or an ammonium (B1175870) salt. organic-chemistry.orgchalcogen.roajgreenchem.com This reaction provides a pathway to 5-(4-(chloroethynyl)phenyl)-1H-tetrazole, a compound with potential applications in medicinal chemistry due to the tetrazole ring being a common bioisostere for a carboxylic acid group. While the direct conversion to oxadiazoles is less common from nitriles in a single step, multi-step sequences involving the conversion of the nitrile to an intermediate such as an N-hydroxyamidine followed by cyclization with a carbonyl source can be envisioned.

The Pinner reaction provides a classical route to amidines from nitriles. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt (Pinner salt), which can then be reacted with ammonia or an amine to yield the corresponding amidine. d-nb.infonih.gov Alternatively, direct amination of the nitrile can be achieved using metal catalysts. mdpi.com These methods would convert the nitrile group of this compound into a 4-(chloroethynyl)benzamidine derivative. Amidines are important functional groups in medicinal chemistry and can serve as precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgsemanticscholar.orgscielo.br

Table 3: Derivatization of the Nitrile Group of this compound

| Reaction | Reagents | Product Functional Group |

| Tetrazole Synthesis | Sodium Azide (NaN₃), Lewis Acid | Tetrazole |

| Amidine Synthesis (Pinner Reaction) | 1. Alcohol, HCl; 2. Amine | Amidine |

| Amidine Synthesis (Direct Amination) | Amine, Metal Catalyst | Amidine |

Strategies for Aromatic Ring Functionalization

The benzonitrile (B105546) core of this compound is susceptible to electrophilic aromatic substitution, although the presence of two deactivating groups, the nitrile and the chloroethynyl moieties, makes the ring electron-deficient and thus less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com Both the nitrile and the chloroethynyl groups are meta-directing. uci.edu Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur at the positions meta to these substituents (i.e., positions 3 and 5).

To achieve functionalization at other positions or to overcome the deactivating nature of the existing substituents, one could consider strategies such as directed ortho-metalation, where a directing group is temporarily installed to guide a metalating agent to a specific position, followed by quenching with an electrophile. However, the application of such strategies to this compound would require careful consideration of the reactivity of the chloroethynyl group under the reaction conditions.

Table 4: Potential Aromatic Ring Functionalization of this compound

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3- and 5-positions |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | 3- and 5-positions |

Polymerization and Oligomerization Approaches

The presence of the ethynyl (B1212043) group in this compound makes it a potential monomer for polymerization and oligomerization reactions, leading to the formation of conjugated polymers and oligomers with interesting electronic and material properties. acs.orgcam.ac.uk While specific studies on the polymerization of this compound are not extensively documented, several strategies employed for related phenylacetylene compounds could be applicable.

Polymerization of acetylenic monomers can be achieved through various methods, including:

Transition-Metal Catalysis: Catalysts based on metals such as rhodium, palladium, and molybdenum are commonly used for the polymerization of substituted acetylenes. These catalysts can promote the formation of high molecular weight polymers with controlled structures. For instance, Rh-based catalysts are known to be effective for the stereoregular polymerization of phenylacetylenes.

Radical Polymerization: The triple bond in the chloroethynyl group can potentially undergo radical polymerization, initiated by thermal or photochemical methods. However, this approach may lead to polymers with less defined structures and potential cross-linking.

Metathesis Polymerization: Alkyne metathesis, catalyzed by specific transition metal complexes (e.g., molybdenum or tungsten carbyne complexes), can be a powerful tool for the synthesis of polyynes.

Oligomerization, the formation of short-chain polymers, can also be a valuable strategy. figshare.com For example, sequence-specific phenylacetylene oligomers have been synthesized using solid-phase methods, which allow for precise control over the monomer sequence and oligomer length. acs.org Such approaches could be adapted for this compound to create well-defined oligomers for specific applications.

The chloro and cyano functionalities on the monomer can influence the polymerization process and the properties of the resulting polymer. The electron-withdrawing nature of these groups may affect the reactivity of the alkyne bond. Furthermore, these functional groups can be retained in the final polymer, offering sites for post-polymerization modification.

| Polymerization Method | Typical Catalysts/Initiators | Potential Outcome for this compound |

|---|---|---|

| Transition-Metal Catalyzed Polymerization | Rh, Pd, Mo complexes | Formation of conjugated poly(phenylacetylene) derivatives. |

| Radical Polymerization | Thermal or photochemical initiators | May produce cross-linked or structurally irregular polymers. |

| Alkyne Metathesis Polymerization | Mo or W carbyne complexes | Could yield polyynes with a highly conjugated backbone. |

| Solid-Phase Oligomerization | Pd-catalyzed coupling reactions | Allows for the synthesis of sequence-specific, well-defined oligomers. acs.org |

Advanced Applications and Functional Materials Development

Integration into Organic Electronic Materials

The combination of a π-conjugated system, a polar nitrile group, and a reactive chloroethynyl handle makes 4-(Chloroethynyl)benzonitrile a promising candidate for integration into organic electronic materials.

Perovskite Solar Cells and Defect Passivation

In the realm of perovskite solar cells (PSCs), achieving high efficiency and long-term stability is paramount. A significant challenge in this area is the presence of ionic defects on the surface and at the grain boundaries of perovskite films, which can lead to non-radiative recombination and degradation of the device. Surface passivation is a key strategy to mitigate these issues.

While no studies have directly utilized this compound for this purpose, research on related benzonitrile (B105546) derivatives, such as 4-bromobenzonitrile, has demonstrated the effectiveness of this chemical family in enhancing PSC performance. The nitrile group can interact with the perovskite surface, passivating defects and suppressing non-radiative recombination, which in turn improves power conversion efficiency and stability rsc.org.

Theoretically, the this compound molecule could offer a dual-functional approach to passivation. The nitrile group could passivate defects through Lewis acid-base interactions, while the chloroethynyl group could potentially undergo further reactions to form a protective layer on the perovskite surface.

Table 1: Comparison of Benzonitrile Derivatives in Perovskite Solar Cell Passivation

| Compound | Reported Effect on PSCs | Potential Role of Functional Groups |

| 4-Bromobenzonitrile | Improved power conversion efficiency and stability rsc.org. | The nitrile group passivates surface defects, reducing non-radiative recombination rsc.org. |

| This compound (Prospective) | Hypothesized to improve efficiency and stability. | Nitrile group for defect passivation; Chloroethynyl group for potential surface polymerization or anchoring. |

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Materials

The design of efficient charge transport materials is crucial for the performance of Organic Light-Emitting Diodes (OLEDs). Bipolar host materials, which can transport both holes and electrons effectively, are particularly desirable for achieving high efficiency in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

Carbazole-benzonitrile derivatives have emerged as promising universal hosts for high-efficiency blue OLEDs rsc.orgresearchgate.net. The carbazole (B46965) unit acts as a hole-transporting moiety, while the benzonitrile unit provides electron-transporting properties. This combination leads to balanced charge transport and high external quantum efficiencies rsc.orgresearchgate.net.

Given this context, this compound could serve as a valuable building block in the synthesis of novel charge transport materials. The benzonitrile core provides the necessary electron-withdrawing character, and the chloroethynyl group offers a versatile point for chemical modification. This reactive handle could be used to attach various hole-transporting or other functional groups to create tailored bipolar materials for advanced OLED architectures.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. The unique electronic and structural features of this compound make it an intriguing candidate for the construction of novel supramolecular assemblies.

The nitrile group is a well-known participant in hydrogen bonding and other non-covalent interactions, which can be utilized to direct the self-assembly of molecules into predictable patterns. The linear and rigid nature of the ethynyl (B1212043) group can further contribute to the formation of well-defined supramolecular architectures. The chlorine atom on the alkyne introduces an additional site for potential halogen bonding interactions, adding another layer of control over the self-assembly process.

While direct studies on the supramolecular behavior of this compound are not available, the principles of supramolecular chemistry suggest that this molecule could be a valuable synthon for creating complex and functional materials.

Precursor in Advanced Polymer Synthesis

The presence of the reactive chloroethynyl group makes this compound a highly attractive monomer for the synthesis of advanced polymers. Haloalkynes are known to be versatile building blocks in polymer chemistry, offering routes to conjugated polydiynes and other functional polymers rsc.org.

Transition metal-free polymerization methods for haloalkynes have been developed, providing a cost-effective and cleaner route to these materials rsc.org. Such approaches could potentially be applied to this compound to produce polymers with interesting electronic and optical properties stemming from the conjugated backbone and the pendant benzonitrile groups.

Furthermore, the chloroethynyl group can participate in various coupling reactions, such as Sonogashira coupling, which could be employed in post-polymerization functionalization to introduce a wide range of chemical moieties onto the polymer backbone nih.gov. This would allow for the fine-tuning of the polymer's properties for specific applications. The polymerization of monomers containing chloroethyl groups has also been explored, indicating the potential for creating functional polymers from halogenated precursors researchgate.netaip.orgorientjchem.orgmdpi.com.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Method | Description | Potential Polymer Properties |

| Transition Metal-Free Polycoupling | Polymerization of haloalkynes mediated by reagents like potassium iodide, avoiding metal contamination rsc.org. | Conjugated backbone, potential for semiconducting or optical applications. |

| Post-Polymerization Functionalization | Using the chloroethynyl group for subsequent chemical modifications after initial polymerization. | Tunable properties by introducing various functional groups. |

Potential in Sensor Technologies

The development of chemical sensors for environmental monitoring is a critical area of research alliedacademies.orgnih.govneliti.com. The benzonitrile moiety is known to be sensitive to its local chemical and electrostatic environment, making it a potential probe in sensor applications researchgate.net. The nitrile stretching vibration (νCN) in the infrared spectrum can be used to monitor local environments, including hydrogen bonding and electric fields researchgate.net.

Theoretically, materials incorporating this compound could be designed for sensor applications. The benzonitrile group could act as the signaling unit, with its spectroscopic properties changing upon interaction with a target analyte. The chloroethynyl group could serve as an anchor to immobilize the molecule onto a sensor substrate or to integrate it into a larger sensing framework.

While no specific sensors based on this compound have been reported, the fundamental properties of the benzonitrile group suggest that it is a promising platform for the future development of novel sensing technologies.

Conclusion and Future Perspectives

Summary of Current Research Gaps and Challenges

The primary challenge surrounding 4-(chloroethynyl)benzonitrile is the foundational gap in knowledge. There is a lack of established, high-yield synthetic routes and comprehensive characterization data. This absence from the scientific literature is the most significant barrier to its utilization.

Key research gaps and challenges include:

Synthesis and Stability: Developing a reliable and scalable synthetic protocol is the first major hurdle. The high reactivity of the chloroalkyne functionality suggests that the compound may be sensitive and potentially unstable under certain conditions, posing challenges for its synthesis, purification, and storage.

Verified Reactivity Profile: The reactivity of this compound is largely theoretical. Experimental studies are needed to understand how the strongly electron-withdrawing nitrile group influences the reactivity of the chloroethynyl group, particularly in fundamental reactions like nucleophilic substitution, cycloadditions, and metal-catalyzed cross-couplings.

Spectroscopic and Physicochemical Data: There is a clear absence of publicly available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and measured physical properties. This information is essential for the unambiguous identification of the compound and for predicting its behavior in different chemical environments.

Handling and Safety: Chloroalkynes can be hazardous, and the lack of specific data for this compound means that its toxicological profile is unknown, requiring careful handling protocols to be developed.

Emerging Research Directions and Interdisciplinary Opportunities

The aforementioned gaps directly point toward clear and exciting avenues for future research. Overcoming these challenges will not only introduce a new tool for chemists but also foster collaboration across various scientific disciplines.

Emerging research directions include:

Synthetic Methodology: The most immediate research opportunity is the development and optimization of a synthetic pathway to this compound. This would be a significant contribution to synthetic organic chemistry.

Exploration of Reaction Pathways: A systematic investigation into its utility in key organic transformations is a promising direction. This includes:

Cycloaddition Reactions: Its potential in [2+2] and [3+2] cycloadditions could lead to the synthesis of novel, highly functionalized carbocycles and heterocycles. acs.orglibretexts.org

Cross-Coupling Reactions: While challenging, exploring its participation in Sonogashira and other cross-coupling reactions could provide new routes to complex conjugated systems. nih.govnih.govorganic-chemistry.org

Materials Science: The rigid, linear structure and the presence of a polar nitrile group make it an attractive candidate as a building block for functional materials. openaccessjournals.com Research into its incorporation into liquid crystals, covalent organic frameworks (COFs), or conjugated polymers for electronic applications is a significant interdisciplinary opportunity.

Medicinal Chemistry and Chemical Biology: As a bifunctional molecule, this compound could serve as a unique scaffold or linker in the design of novel therapeutic agents or chemical probes. nih.govnih.govwuxibiology.com The chloroalkyne can act as a reactive handle for bioconjugation, while the benzonitrile (B105546) motif is a common feature in many pharmaceuticals.

Impact of this compound Research on Broader Chemical Sciences

The successful synthesis and study of this compound would have implications that extend beyond the molecule itself, contributing to the broader field of chemical sciences.

Potential impacts include:

Advancement in Alkyne Chemistry: A deeper understanding of how the potent electron-withdrawing nitrile group modulates the stability and reactivity of the chloroalkyne would provide valuable insights into the fundamental principles of physical organic chemistry.

Creation of New Synthetic Building Blocks: Establishing this compound as a readily available bifunctional reagent would provide chemists with a versatile tool for constructing complex molecular architectures. sigmaaldrich.combu.edunih.govbeilstein-journals.org Its orthogonal reactive sites could simplify synthetic strategies towards diverse targets.

Innovation in Functional Materials: The use of this compound in materials science could lead to the development of new materials with tailored optical, electronic, or thermal properties, driven by its unique electronic and structural characteristics. mdpi.com

Catalyst and Methods Development: Investigating the reactivity of this compound will likely spur the development of new catalytic systems and reaction conditions specifically designed to handle the challenges and harness the potential of highly functionalized chloroalkynes.

In essence, this compound represents a molecule of promise. While currently a void in the landscape of chemical research, it holds the potential to become a valuable component in the synthetic chemist's toolbox, with applications reaching into materials science and beyond. The path forward requires a foundational investment in its synthesis and characterization, which will undoubtedly unlock a future of innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.